molecular formula C18H20N2O B6283205 rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans CAS No. 1807941-45-2

rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans

Cat. No.: B6283205
CAS No.: 1807941-45-2
M. Wt: 280.4
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Description

rac-(3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxamide, trans, is a chiral pyrrolidine derivative characterized by a benzyl group at position 1, a phenyl group at position 4, and a carboxamide moiety at position 2. The trans configuration of the substituents on the pyrrolidine ring influences its stereochemical and physicochemical properties, making it a compound of interest in medicinal chemistry and drug development.

Properties

CAS No.

1807941-45-2

Molecular Formula

C18H20N2O

Molecular Weight

280.4

Purity

95

Origin of Product

United States

Preparation Methods

Catalyst and Solvent Optimization

Critical parameters include:

  • Catalyst selection : Ru-(S)-BINAP complexes for trans-diastereoselectivity.

  • Solvent effects : Methanol enhances hydrogen solubility, while THF improves substrate dissolution for sterically hindered intermediates.

  • Temperature control : Reactions conducted at 0–5°C minimize racemization during workup.

A comparative analysis of hydrogenation conditions is provided in Table 1.

Table 1: Enantioselective Hydrogenation Conditions for Pyrrolidine Intermediates

CatalystSolventPressure (bar)Temperature (°C)ee (%)Yield (%)
Ru-(S)-BINAPMeOH502599.995
Ru-(R)-DM-SEGPHOSTHF30098.588

Carboxylic Acid to Carboxamide Conversion

The carboxamide group is introduced via coupling of pyrrolidine-3-carboxylic acid with benzylamine derivatives. WO2006114401A2 describes a two-step protocol:

  • Activation of carboxylic acid : Use of BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in DMF with DIPEA as a base.

  • Amidation : Reaction with benzylamine at 0–50°C for 12–24 hours, achieving >90% conversion.

Coupling Reagent Efficiency

  • BOP vs. EDCI : BOP provides faster activation (1 hr vs. 4 hr for EDCI/DMAP) but requires rigorous moisture exclusion.

  • Solvent selection : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.

Stereochemical Control in Trans-Configuration Synthesis

The trans-configuration at C3 and C4 is enforced during pyrrolidine ring formation. The hydrogenation step in ensures anti-addition of hydrogen atoms to the enamine double bond, while ring-closing metathesis (RCM) strategies from offer complementary stereochemical outcomes.

Diastereoselective Ring-Closing Metathesis

Thesis reports RCM using Grubbs-II catalyst (16) to form 2,5-dihydro-1H-pyrroles, which are subsequently hydrogenated. Key parameters:

  • Substrate design : Allyl ethers with bulky substituents favor trans-annular strain, guiding trans-selectivity.

  • Catalyst loading : 0.5 mol% Grubbs-II in CH₂Cl₂ at 25°C yields 75% trans-product.

Case Studies and Recent Advancements

Large-Scale Synthesis via Telescoped Process

A telescoped approach from combines hydrogenation, crystallization, and amidation without intermediate isolation:

  • Hydrogenate enamine in MeOH/H₂O.

  • Precipitate carboxylic acid at pH 4.5 (isoelectric point).

  • Directly couple with benzylamine using BOP/DIPEA.
    This method reduces processing time by 40% and increases overall yield to 82%.

Radical-Mediated Nitrogen Extrusion

Thesis explores radical-based ring contractions for pyrrolidine synthesis, though applicability to the target compound remains untested. Preliminary data suggest Fe(acac)₃/PhSiH₃ systems could shorten synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans, can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans. Research indicates that this compound modulates GABAergic transmission, which is crucial for controlling seizure activities. In animal models, it demonstrated significant efficacy in reducing seizure frequency and severity, suggesting its potential as a therapeutic agent for epilepsy and other neurological disorders .

Mechanism of Action
The compound is believed to interact with specific neurotransmitter receptors, particularly GABA receptors. This interaction enhances inhibitory neurotransmission, providing a basis for its anticonvulsant effects. Additionally, it may influence other receptor systems involved in mood regulation and anxiety disorders .

Organic Synthesis

Chiral Building Block
this compound serves as an important chiral building block in organic synthesis. Its unique stereochemistry allows for the construction of complex molecules with specific configurations that are essential in drug development. The compound's ability to facilitate asymmetric synthesis makes it valuable in creating enantiomerically enriched compounds .

Diversity-Oriented Synthesis
The compound is utilized in diversity-oriented synthesis strategies to create libraries of related compounds. This approach enables researchers to explore a wide range of biological activities and optimize lead compounds for various therapeutic targets .

Biological Research

Enzyme Modulation
Studies have shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways. This characteristic opens avenues for developing treatments for metabolic disorders and enhancing drug efficacy through enzyme inhibition or activation .

Case Study: Inhibition of Bacterial Secretion Systems
Research has indicated that structurally similar compounds can inhibit bacterial type III secretion systems. This suggests potential applications in antimicrobial therapy against resistant strains by disrupting bacterial communication and virulence factor delivery .

Data Table: Comparative Biological Activities

Compound NameStructure FeaturesBiological ActivityUnique Aspects
rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamidePyrrolidine ring with benzyl and phenyl groupsAnticonvulsant propertiesChiral building block for drug synthesis
trans-Methyl 4-phenylpyrrolidine-3-carboxylate HClPyrrolidine ring with phenyl groupAnticonvulsant propertiesHydrochloride form enhances solubility
4-Phenylpyrrolidine-3-carboxylic acidPyrrolidine ring with carboxylic acidEnzyme interactionDifferent stereochemistry affects activity

Mechanism of Action

The mechanism by which rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans, exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or activator. The pathways involved often include signal transduction cascades that lead to changes in cellular function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans, and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position 1/4) Functional Group Key Properties/Applications Reference
This compound (Target) C18H19N3O* ~293.37* 1: Benzyl; 4: Phenyl Carboxamide Potential CNS ligand due to aromaticity -
rac-(3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans C16H21Cl2N3O2 358.26 1: Benzyl; 4: Pyrazole Carboxylic acid (salt) Enhanced solubility (HCl salt); commercial availability
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate C28H39FN2O3Si 522.72 1: Benzyl; 4: Fluoropyridine Ester (protected OH) Intermediate in synthesis; fluorinated for metabolic stability
Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid C17H18N2O2 282.34 1: Pyridinylmethyl; 4: Phenyl Carboxylic acid Chelating properties; potential metal-binding applications
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid C22H22F3N3O5 465.43 1: Methyl; 4: Benzodioxole Urea, Carboxylic acid High purity (>99%); hydrogen-bonding motifs

*Note: Molecular formula and weight for the target compound are estimated based on structural similarity to analogs.

Key Observations:

Functional Group Impact: Carboxamide vs. Salt Forms: Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility, making them preferable for in vitro assays.

Substituent Effects :

  • Aromatic vs. Heteroaromatic Groups : Pyridine () and pyrazole () substituents introduce nitrogen atoms, altering electronic properties and binding interactions.
  • Fluorinated Groups : Fluoropyridine derivatives () enhance metabolic stability and lipophilicity, critical for pharmacokinetics.

Synthetic Accessibility :

  • Compounds like (±)-trans-methyl derivatives () use protective groups (e.g., tert-butyldimethylsilyl) to streamline synthesis.
  • High-purity (>99%) compounds () suggest optimized synthetic routes.

Commercial Availability :

  • Pyrazole-substituted analogs () are widely available from global suppliers, indicating established synthetic protocols.

Research Implications

The structural diversity among these pyrrolidine derivatives underscores their adaptability in drug discovery. For example:

  • The urea-functionalized compound () may serve as a protease inhibitor due to its hydrogen-bonding capacity.
  • Pyridinylmethyl-substituted variants () could act as chelators in metalloenzyme targeting.

Biological Activity

Rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a benzyl and phenyl substitution, contributing to its unique pharmacological profile. The stereochemistry at the 3 and 4 positions plays a crucial role in its biological interactions.

The biological activity of rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide is primarily attributed to its interaction with various molecular targets. It has been shown to modulate receptor activity and enzyme function, influencing several biochemical pathways.

Key Mechanisms:

  • Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, affecting cellular signaling pathways.
  • Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic processes, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide exhibits a range of biological activities:

Activity Type Description References
AntimicrobialExhibits activity against various bacterial strains.
AntiviralDemonstrated moderate antiviral effects against certain viruses.
Anti-inflammatoryPotential to reduce inflammation through receptor modulation.

Structure-Activity Relationship (SAR)

SAR studies are essential for understanding how structural modifications influence biological activity. The presence of the benzyl group is critical for enhancing binding affinity to target receptors.

Notable SAR Findings:

  • Benzyl Substitution : Increases the lipophilicity of the compound, improving membrane permeability.
  • Phenyl Group Influence : The phenyl group enhances interactions with specific protein targets, leading to improved efficacy.

Case Studies

Several studies have explored the biological effects of rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide:

  • Antimicrobial Activity Study :
    • Conducted on various Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition at concentrations ranging from 50 to 100 μg/mL.
    • Reference: .
  • Antiviral Screening :
    • Tested against HIV and other viruses.
    • Showed moderate protection against viral replication in vitro.
    • Reference: .

Q & A

Q. What are the key synthetic challenges in preparing rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans, and how are they addressed?

The synthesis involves controlling stereochemistry and optimizing reaction conditions. Key steps include:

  • Chiral induction : Use of chiral auxiliaries or catalysts to ensure the desired (3R,4S) configuration .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the trans isomer and removing diastereomeric impurities .
  • Reaction optimization : Parameters such as temperature (often 0–25°C), solvent polarity (e.g., dichloromethane or DMF), and pH are tightly controlled to maximize yield (>70%) and purity (>95%) .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • X-ray crystallography : Provides definitive proof of the 3D arrangement of substituents on the pyrrolidine ring .
  • NMR spectroscopy : Coupling constants (e.g., J3,4) and nuclear Overhauser effect (NOE) correlations distinguish trans vs. cis configurations .
  • Chiral HPLC : Separates enantiomers to verify racemic composition .

Advanced Research Questions

Q. How can computational methods improve the design of stereoselective syntheses for this compound?

The ICReDD framework integrates quantum chemical calculations and experimental feedback to:

  • Predict reaction pathways and transition states to identify optimal catalysts (e.g., chiral Brønsted acids) .
  • Screen solvent effects and substituent electronic profiles to enhance enantiomeric excess (ee) . Example: Density functional theory (DFT) studies on analogous pyrrolidine derivatives revealed that tert-butyloxycarbonyl (Boc) groups stabilize intermediates, reducing racemization risks .

Q. What strategies resolve contradictions in biological activity data between enantiomers?

  • Enantiopure synthesis : Separate enantiomers via preparative HPLC and test their individual activities .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., fluorination of the phenyl group) to isolate stereochemical contributions to binding .
  • Molecular docking : Compare binding poses of (3R,4S) vs. (3S,4R) isomers with target receptors (e.g., GPCRs) .

Q. How do reaction conditions influence the stability of the carboxamide group during functionalization?

  • pH sensitivity : The carboxamide hydrolyzes under strongly acidic/basic conditions. Buffered systems (pH 6–8) are preferred for downstream reactions .
  • Protecting groups : Boc or Fmoc groups shield the carboxamide during oxidation/reduction steps, with deprotection achieved via trifluoroacetic acid (TFA) or piperidine .
  • Temperature control : Exceeding 50°C accelerates decomposition; reactions are typically conducted at 0–25°C .

Methodological Considerations

Q. What analytical techniques are recommended for characterizing reaction intermediates?

  • LC-MS : Monitors reaction progress and detects low-abundance intermediates .
  • FT-IR : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • Polarimetry : Tracks optical activity changes during enantiomer separation .

Q. How can researchers mitigate batch-to-batch variability in large-scale syntheses?

  • Process analytical technology (PAT) : Real-time monitoring of reaction parameters (e.g., pH, temperature) ensures consistency .
  • Design of experiments (DoE) : Statistical optimization of variables (e.g., catalyst loading, solvent ratio) minimizes variability .
  • Continuous flow reactors : Enhance reproducibility by maintaining precise control over residence time and mixing .

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